molecular formula C21H31NO2 B607714 (3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 2089238-18-4

(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No. B607714
M. Wt: 329.484
InChI Key: FFIBGVYTWNPLPN-BZLGYYABSA-N
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Description

This usually involves identifying the compound’s IUPAC name, its common name if available, and its classification (e.g., steroid, alkaloid, etc.).



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).


Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Ketuly et al. (2010) studied the crystal structure of a similar compound, providing insights into the molecular interactions and conformation of steroidal derivatives. This research can be applied to understand the structural properties of the given compound (Ketuly, Hadi, Khaledi, & Tiekink, 2010).

  • Zhou et al. (2015) examined the crystal structure of another steroidal compound, revealing key details about the stereochemistry and potential intermolecular interactions relevant to steroidal research (Zhou, Huang, Zhang, Wang, & Huang, 2015).

Steroidal Derivatives and Biological Activity

  • Djigoué et al. (2012) studied two androsterone derivatives, highlighting the impact of steroidal shapes and extra ring conformations on biological activity. This can provide a framework for understanding the bioactivity of the target compound (Djigoué, Simard, Kenmogne, & Poirier, 2012).

  • Zhang et al. (2012) isolated a cardiac aglycone from traditional Chinese medicine, demonstrating the therapeutic potential of structurally similar compounds (Zhang, Bao, Wu, Yu, & Li, 2012).

Nanotechnology and Steroidal Hormones

  • Морозов et al. (2015) used cryosynthesis to create nanoparticles of a steroidal hormone, illustrating the potential of nanotechnology in enhancing the properties and applications of steroidal compounds (Морозов, Чистяков, Утехина, Астахова, Гончаров, Сергеева, & Сергеев, 2015).

Antimicrobial and Antitumor Activities

  • Shaheen et al. (2014) synthesized triorganotin(IV) derivatives of sodium deoxycholate, which showed antimicrobial and antitumor activities, suggesting possible biomedical applications for structurally similar compounds (Shaheen, Ali, Rosario, & Shah, 2014).

  • Skariyachan et al. (2011) explored herbal therapeutics against MRSA infections, identifying the potential of certain steroidal components in combating bacterial resistance, which could be relevant for derivatives of the given compound (Skariyachan, Krishnan, Siddapa, Salian, Bora, & Sebastian, 2011).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how much research has been done on the specific compound. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO2/c1-4-21(23)12-11-19(2)14(13-21)5-6-15-16-7-8-18(22-24)20(16,3)10-9-17(15)19/h1,14-17,23-24H,5-13H2,2-3H3/b22-18-/t14-,15-,16-,17-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIBGVYTWNPLPN-DVDSCGHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=NO)C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]\4([C@H]3CC/C4=N/O)C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91827435

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 2
Reactant of Route 2
(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 3
(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 4
Reactant of Route 4
(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 5
(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 6
Reactant of Route 6
(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

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